3-ピリジルオキシ酢酸アミド

概要

説明

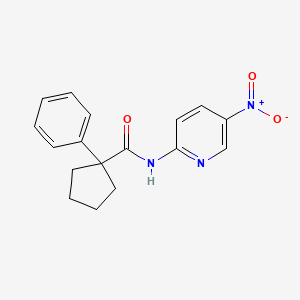

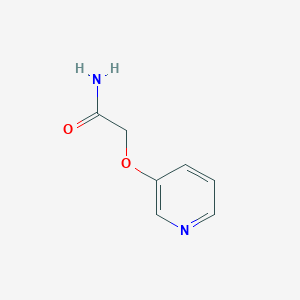

“2-(Pyridin-3-yloxy)acetamide” is a compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 g/mol . The IUPAC name for this compound is 2-pyridin-3-yloxyacetamide .

Synthesis Analysis

A structure-based molecular hybridization and bioisosterism approach was used to design and synthesize a series of novel 2-(pyridin-3-yloxy)acetamide derivatives . These derivatives were evaluated for their anti-HIV activities in MT-4 cell cultures .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) . The canonical SMILES representation is C1=CC(=CN=C1)OCC(=O)N .Physical and Chemical Properties Analysis

The compound has a molecular weight of 152.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 152.058577502 g/mol . The topological polar surface area is 65.2 Ų .科学的研究の応用

抗線維化活性

3-ピリジルオキシ酢酸アミドに含まれるピリミジン部分は、医薬品化学における特権的な構造の設計に用いられてきました。 研究者らは、一連の新規な2-(ピリジン-2-イル)ピリミジン誘導体を合成し、その抗線維化活性を評価しました 。これらの化合物のうち、エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)およびエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、それぞれIC50値が45.69 μMおよび45.81 μMと、有望な抗線維化効果を示しました。これらの化合物は、インビトロでコラーゲンの発現とヒドロキシプロリン含有量を効果的に抑制し、新規な抗線維化薬としての可能性を示唆しています。

抗HIV活性

構造ベースの分子ハイブリッド化アプローチを通じて、研究者らは新規な3-ピリジルオキシ酢酸アミド誘導体を設計および合成しました。 これらの化合物は、MT-4細胞培養における抗HIV活性を評価されました 。その作用機序と潜在的な臨床応用に関する更なる調査が進められています。

その他の薬理活性

抗線維化作用と抗HIV作用はよく知られていますが、3-ピリジルオキシ酢酸アミドは、他の薬理効果も示す可能性があります。 研究者らは、抗菌剤、抗ウイルス剤、抗腫瘍剤としての可能性を探求し続けています 。さらなる研究により、追加の用途が明らかになることが期待されます。

ケミカルバイオロジーおよび医薬品化学

3-ピリジルオキシ酢酸アミドのピリミジンコアは、その多様な生物活性に寄与しています。 医薬品化学者とケミカルバイオロジストは、この特権的な構造を活用して、潜在的な治療用途を持つ新規な複素環化合物ライブラリーを作成することに関心を持っています 。これらの取り組みは、さまざまな疾患領域における新しい薬物候補の発見を目指しています。

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The primary target of 2-(Pyridin-3-yloxy)acetamide is the HIV-1 virus . Specifically, it has been shown to have inhibitory activities against the wild-type HIV-1 strain . This suggests that 2-(Pyridin-3-yloxy)acetamide may interact with key proteins or enzymes within the HIV-1 virus to exert its effects.

Mode of Action

It has been suggested that it may interact with the hiv-1 virus in a way that inhibits its activity . This could involve binding to specific sites on the virus, thereby preventing it from replicating or infecting new cells.

Biochemical Pathways

The biochemical pathways affected by 2-(Pyridin-3-yloxy)acetamide are likely related to the life cycle of the HIV-1 virus. By inhibiting the activity of the virus, 2-(Pyridin-3-yloxy)acetamide may disrupt key steps in the viral replication process . The downstream effects of this could include a reduction in viral load and a slowing of disease progression.

Result of Action

The molecular and cellular effects of 2-(Pyridin-3-yloxy)acetamide’s action would likely involve a reduction in the activity of the HIV-1 virus . On a cellular level, this could result in a decrease in the number of cells infected by the virus. On a molecular level, it could lead to changes in the expression of viral proteins or enzymes.

生化学分析

Biochemical Properties

It has been evaluated for its anti-HIV activities in MT-4 cell cultures

Cellular Effects

It has been shown to have moderate inhibitory activities against the wild-type HIV-1 strain in MT-4 cell cultures . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Preliminary studies suggest that it may interact with the HIV-1 reverse transcriptase enzyme

特性

IUPAC Name |

2-pyridin-3-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIGRJHHIKFIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933979-12-5 | |

| Record name | 2-(pyridin-3-yloxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2556876.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2556879.png)

![(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2556886.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2556887.png)

![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)

![N-(4-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2556895.png)

![6-methyl-N-(2-methylphenyl)-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2556898.png)